

# Spectroscopic Profile of 4-Fluoro-3-nitrobenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 4-Fluoro-3-nitrobenzaldehyde

Cat. No.: B1361154

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This technical guide provides a comprehensive overview of the spectral data for the compound **4-Fluoro-3-nitrobenzaldehyde** (CAS No. 42564-51-2), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Executive Summary

**4-Fluoro-3-nitrobenzaldehyde** ( $C_7H_4FNO_3$ , Molar Mass: 169.11 g/mol) is a substituted aromatic aldehyde. The presence and arrangement of the fluoro, nitro, and aldehyde functional groups on the benzene ring give rise to a unique spectroscopic signature. This guide presents a detailed characterization of this molecule using  $^1H$  NMR,  $^{13}C$  NMR, FT-IR, and GC-MS techniques, providing valuable data for its identification, purity assessment, and further application in research and development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

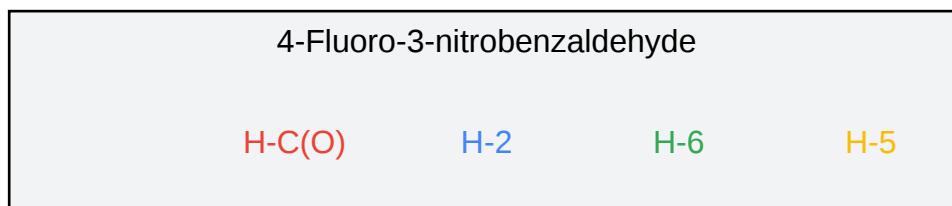
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **4-Fluoro-3-nitrobenzaldehyde**.

### $^1H$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum exhibits signals in the aromatic and aldehyde regions, consistent with the structure of the molecule. The spectrum was recorded in deuterated chloroform ( $\text{CDCl}_3$ ).

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------------|--------------|--------------------------|------------|
| 10.05                           | s            | -                        | H-C(O)     |
| 8.60                            | dd           | 7.4, 2.2                 | H-2        |
| 8.10-8.30                       | m            | -                        | H-6        |
| 7.51                            | t            | 9.4                      | H-5        |

Diagram of Proton Assignments on **4-Fluoro-3-nitrobenzaldehyde**



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A diagram illustrating the proton assignments for **4-Fluoro-3-nitrobenzaldehyde**.

## $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum provides insight into the carbon skeleton of the molecule. The spectrum was also recorded in  $\text{CDCl}_3$ .

| Chemical Shift ( $\delta$ ) ppm | Assignment |
|---------------------------------|------------|
| 189.9                           | C=O        |
| 154.0 (d, J = 260 Hz)           | C-4        |
| 139.0                           | C-3        |
| 134.5                           | C-1        |
| 132.0                           | C-6        |
| 125.0 (d, J = 20 Hz)            | C-5        |
| 118.0 (d, J = 25 Hz)            | C-2        |

Note: 'd' denotes a doublet, and 'J' represents the coupling constant, arising from the interaction with the adjacent fluorine atom.

## Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in **4-Fluoro-3-nitrobenzaldehyde**. The spectrum is typically recorded as a KBr pellet or a thin film.

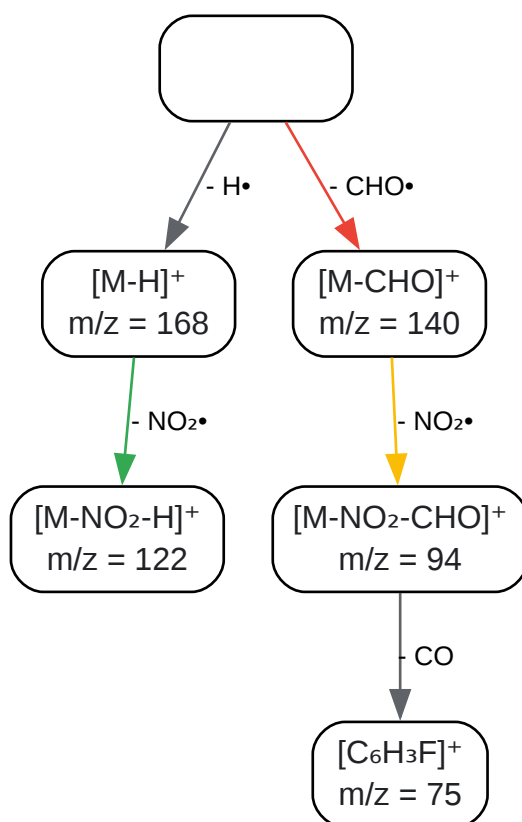
| Wavenumber ( $\text{cm}^{-1}$ ) | Intensity     | Assignment                                      |
|---------------------------------|---------------|---|
| ~3100                           | Medium        | Aromatic C-H stretch                            |
| ~2850, ~2750                    | Medium        | Aldehydic C-H stretch (Fermi resonance doublet) |
| ~1700                           | Strong        | C=O stretch (aldehyde)                          |
| ~1600, ~1475                    | Medium-Strong | Aromatic C=C stretches                          |
| ~1530                           | Strong        | Asymmetric NO <sub>2</sub> stretch              |
| ~1350                           | Strong        | Symmetric NO <sub>2</sub> stretch               |
| ~1250                           | Strong        | C-F stretch                                     |

## Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) provides information about the molecular weight and fragmentation pattern of the molecule.[1]

| m/z | Relative Intensity | Assignment              |
|-----|--------------------|-------------------------|
| 169 | High               | $[M]^+$ (Molecular Ion) |
| 168 | Moderate           | $[M-H]^+$               |
| 140 | Moderate           | $[M-CHO]^+$             |
| 122 | Moderate           | $[M-NO_2-H]^+$          |
| 94  | Moderate           | $[M-NO_2-CHO]^+$        |
| 75  | Low                | $[C_6H_3F]^+$           |

#### Proposed Mass Spectrometry Fragmentation Pathway



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A simplified diagram of the proposed fragmentation pathway for **4-Fluoro-3-nitrobenzaldehyde** in GC-MS.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

### NMR Spectroscopy

A sample of **4-Fluoro-3-nitrobenzaldehyde** (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.

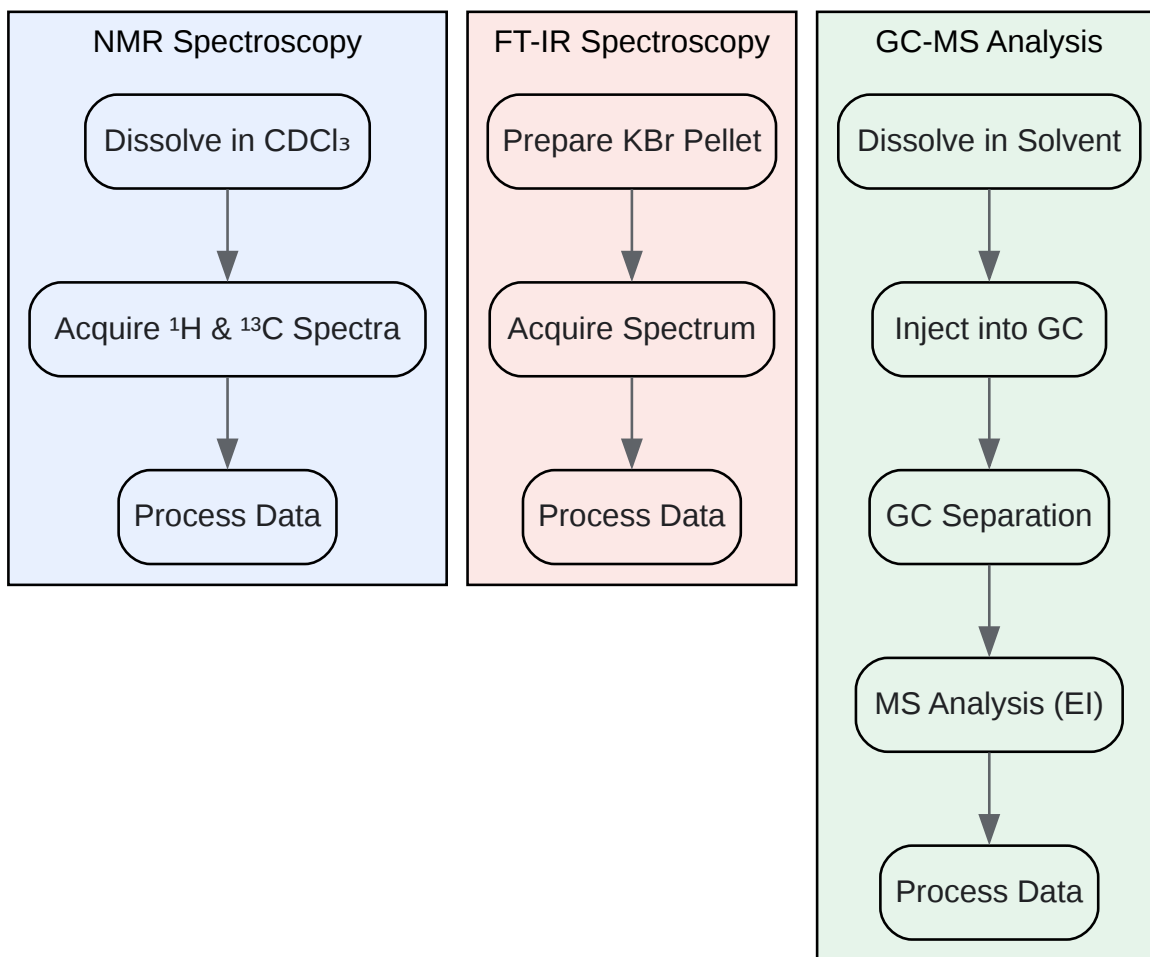
### FT-IR Spectroscopy

A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is recorded against a background of air or the pure KBr pellet.

### Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically 1  $\mu\text{L}$ ) is injected into the gas chromatograph. The GC is equipped with a capillary column suitable for the separation of aromatic compounds. The oven temperature is programmed to ramp from a lower temperature to a higher temperature to ensure good separation. The eluting compounds are introduced into the mass spectrometer, which is operated in electron ionization (EI) mode.

Experimental Workflow Overview



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A flowchart outlining the general workflow for the spectroscopic analysis of **4-Fluoro-3-nitrobenzaldehyde**.

This technical guide provides foundational spectroscopic data and methodologies for **4-Fluoro-3-nitrobenzaldehyde**. For more detailed information, researchers are encouraged to consult the primary literature and spectral databases.

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## References

- 1. 4-Fluoro-3-nitrobenzaldehyde | C<sub>7</sub>H<sub>4</sub>FNO<sub>3</sub> | CID 598129 - PubChem [pubchem.ncbi.nlm.nih.gov]
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